Monocaprin
Overview
Description
Monocaprin is a 1-monoglyceride of capric acid that has antimicrobial activity against enveloped viruses, certain bacteria, and the yeast Candida albicans .
Synthesis Analysis
Monocaprin can be synthesized using a commercial immobilized lipase (Lipozyme IM 20) through esterification reactions . The process involves the esterification of glycerol with fatty acids using soluble or insoluble lipases as catalyst .Molecular Structure Analysis
Monocaprin has a molecular formula of C13H26O4, an average mass of 246.343 Da, and a monoisotopic mass of 246.183105 Da .Chemical Reactions Analysis
Monocaprin’s chemical reactions involve interactions with other substances, such as in the formation of airborne particulates .Physical And Chemical Properties Analysis
Monocaprin has a density of 1.0±0.1 g/cm3, a boiling point of 369.1±22.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C. It also has an enthalpy of vaporization of 71.3±6.0 kJ/mol and a flash point of 129.6±15.8 °C .Scientific Research Applications
1. Antiviral Activity Against SARS-CoV-2
- Summary of Application: Monocaprin, in its nano form (NMC), has been evaluated for its potential to inhibit enveloped (phi6) and unenveloped (MS2) bacteriophages . This research is particularly relevant due to the COVID-19 pandemic.
- Methods of Application: NMC was prepared using the sonochemistry technique. The antiviral activity of NMC was compared with molecular monocaprin (MMC) at 0.5 mM and 2 mM concentrations against phi6, which was used as a surrogate for SARS-CoV-2 .
- Results: The synthesized NMC exhibited 50% higher antiviral activity against phi6 than MMC at pH 7 using plaque assay. NMC inactivated phi6 stronger at pH 4 than at pH 7 .
2. Antimicrobial Activity in Denture Disinfection
- Summary of Application: Monocaprin has antimicrobial activity against certain bacteria and the yeast Candida albicans. It has been tested in vitro against a number of microorganisms, including species found in the oral cavity and common pathogenic species .
- Methods of Application: Solutions containing monocaprin were formulated and tested against various microorganisms. The antimicrobial activity of monocaprin was tested with strains growing on a surface as well as in the planktonic phase .
- Results: Test strains growing on the filter paper surface were less sensitive to monocaprin than the same strain growing in its planktonic phase. C. albicans was the microorganism that was most sensitive to monocaprin, but S. mutans also showed appreciable sensitivity .
3. Anti-bacterial and Wound-healing Actions Against Herpes Labialis
- Summary of Application: A combination of monocaprin and doxycycline has shown effective anti-viral and wound-healing actions against herpes labialis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Enhancing Bioavailability of Fucoxanthin
- Summary of Application: Monocaprin has been used to enhance the bioavailability of fucoxanthin, a marine carotenoid found in brown seaweeds and several microalgae. Fucoxanthin has health benefits such as anti-obesity and anti-diabetic effects .
- Methods of Application: The combined feeding of fucoxanthin-containing seaweed oil (SO) and monocaprin in a powder diet was attempted, and the fucoxanthin metabolite contents in the liver, small intestine, and serum of diabetic/obese KK-Ay mice were analyzed .
- Results: After 4 weeks of feeding with the experimental diets, the serum fucoxanthinol concentrations of the mice fed 0.2% SO and 0.5% monocaprin were higher than those of the 0.2% SO-fed mice .
5. Stability Enhancement of Doxycycline
- Summary of Application: Monocaprin has been incorporated into doxycycline hydrogels to study the effect of monocaprin on doxycycline stability .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Antimicrobial Activity Against Herpes Labialis
- Summary of Application: A combination of monocaprin and doxycycline has shown effective anti-viral and wound-healing actions against herpes labialis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
4. Antifungal Activity
- Summary of Application: Monocaprin, along with other saturated medium-chain monoglycerides such as monolaurin and monomiristine, has been found to have good antifungal activity .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
5. Stability Enhancement of Doxycycline
- Summary of Application: Monocaprin has been incorporated into doxycycline hydrogels to study the effect of monocaprin on doxycycline stability .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
6. Antimicrobial Activity Against Herpes Labialis
- Summary of Application: A combination of monocaprin and doxycycline has shown effective anti-viral and wound-healing actions against herpes labialis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3-dihydroxypropyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUNXBRZDFMZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891378 | |
Record name | 1-Monodecanoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxypropyl decanoate | |
CAS RN |
2277-23-8, 26402-22-2, 69070-60-6 | |
Record name | 1-Decanoylglycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2277-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Monoctanoin component B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002277238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monocaprate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026402222 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, monoester with 1,2,3-propanetriol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Monodecanoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decanoic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decanoic acid, ester with triglycerol trioctanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-Dihydroxypropyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-CAPRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/197M6VFC1W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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